3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one
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Overview
Description
3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The structure of this compound includes a benzyloxyphenyl group, a propoxymethyl group, and an oxazolidinone ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.
Oxazolidinone Ring Formation: The benzyloxyphenyl intermediate is then reacted with an appropriate amine and carbonyl compound to form the oxazolidinone ring.
Introduction of the Propoxymethyl Group: The final step involves the alkylation of the oxazolidinone ring with a propoxymethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The oxazolidinone ring can be reduced to form amine derivatives.
Substitution: The benzyloxy and propoxymethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazolidinones.
Scientific Research Applications
3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its oxazolidinone core.
Medicine: Explored for its potential therapeutic applications, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit protein synthesis in bacteria by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The benzyloxy and propoxymethyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with improved pharmacokinetic properties.
Cycloserine: An antibiotic with a similar mechanism of action but different chemical structure.
Uniqueness
3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other oxazolidinones. The presence of the benzyloxy and propoxymethyl groups may enhance its solubility, stability, and binding affinity to molecular targets.
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-2-12-23-15-19-13-21(20(22)25-19)17-8-10-18(11-9-17)24-14-16-6-4-3-5-7-16/h3-11,19H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCUHXCMIROFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60825074 |
Source
|
Record name | 3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60825074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73422-02-3 |
Source
|
Record name | 3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60825074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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